1-Butyl-3-methylimidazolium tetrafluoroborate

Catalog No.
S608121
CAS No.
174501-65-6
M.F
C8H15BF4N2
M. Wt
226.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylimidazolium tetrafluoroborate

CAS Number

174501-65-6

Product Name

1-Butyl-3-methylimidazolium tetrafluoroborate

IUPAC Name

1-butyl-3-methylimidazol-3-ium;tetrafluoroborate

Molecular Formula

C8H15BF4N2

Molecular Weight

226.03 g/mol

InChI

InChI=1S/C8H15N2.BF4/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;/q+1;-1

InChI Key

LSBXQLQATZTAPE-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1)C

Synonyms

1-butyl-3-methylimidazolium tetrafluoroborate, B-MI-TFB, BMIM-BF4

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1)C

Ionic Liquid

BMIMBF₄ is a type of ionic liquid (IL), a unique class of salts that exist as liquids at relatively low temperatures (below 100°C). Unlike traditional salts that dissolve in solvents, ionic liquids are composed entirely of ions and exhibit unique properties, including:

  • High thermal and chemical stability
  • Wide range of liquid state
  • Negligible vapor pressure
  • Tunable properties through modification of the cation (BMIM) or anion (BF₄)

These properties make BMIMBF₄ a valuable research tool in various scientific fields.

Applications in Catalysis

BMIMBF₄ can act as a solvent or catalyst in various chemical reactions. Its unique properties allow for:

  • Dissolving and stabilizing a wide range of reactants and products, including those that are traditionally difficult to handle. [Source: ACS Publications - "Task-Specific Ionic Liquids for Catalysis" by Robin D. Rogers and Kenneth R. Seddon, ]
  • Fine-tuning the reaction environment by modifying the ionic liquid structure. This allows for the optimization of reaction rates, selectivity, and product yields. [Source: Royal Society of Chemistry - "Chemical Reviews" by Robin D. Rogers and Kenneth R. Seddon, ]

Applications in Material Science

BMIMBF₄ is being investigated for its potential role in the synthesis and processing of novel materials, including:

  • Electrolytes in batteries and supercapacitors: BMIMBF₄'s high ionic conductivity and electrochemical stability make it a promising candidate for next-generation energy storage devices. [Source: National Library of Medicine - "Electrochemical characterization of ionic liquids for energy applications" by A. Lewandowski and A. C. Cope, ]
  • Solvents for the preparation of nanoparticles and other functional materials: BMIMBF₄ can control the growth and morphology of nanoparticles, leading to materials with tailored properties. [Source: ScienceDirect - "Ionic Liquids in the Preparation of Catalyst Nanoparticles" by P. Wasserscheid and T. Welton, ]

Ongoing Research

BMIMBF₄ is a continuously evolving area of research with a wide range of potential applications. Scientists are actively exploring its use in various fields, including:

  • Biomass conversion: Development of efficient processes for converting renewable resources into valuable fuels and chemicals. [Source: American Chemical Society - "Biomass Conversion: Top Catalysis Issues and Challenges" by James H. Clark, ]
  • Extraction and separation processes: Utilizing BMIMBF₄'s unique solvation properties for selective extraction and separation of valuable components from mixtures. [Source: Royal Society of Chemistry - "Separation processes using ionic liquids" by Robin D. Rogers, ]

1-Butyl-3-methylimidazolium tetrafluoroborate is characterized by the molecular formula C₈H₁₅BF₄N₂ and a molecular weight of 226.02 g/mol. This compound appears as a colorless to light orange or yellow clear liquid. It has a melting point range of -83 °C to -75 °C, a density of 1.20 g/cm³, and a viscosity of 103 cP at room temperature. The conductivity of this ionic liquid is measured at 3.15 mS/cm .

. The presence of the tetrafluoroborate anion allows for unique solvation properties, influencing reaction mechanisms and rates. It can act as a solvent for organic reactions, including nucleophilic substitutions and coupling reactions. The ionic nature also enables it to stabilize charged intermediates, facilitating reactions that might be unfavorable in conventional solvents .

The synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate typically involves the alkylation of 1-methylimidazole with butyl bromide followed by anion exchange with sodium tetrafluoroborate. The general steps are:

  • Alkylation: Mix 1-methylimidazole with butyl bromide in an appropriate solvent under reflux conditions.
  • Anion Exchange: Add sodium tetrafluoroborate to the resulting product to replace the bromide ion with the tetrafluoroborate ion.
  • Purification: The product is purified through recrystallization or distillation techniques to obtain high purity .

1-Butyl-3-methylimidazolium tetrafluoroborate is utilized in various applications:

  • Solvent: Used as a solvent for organic reactions and extraction processes.
  • Electrolyte: Employed in electrochemical applications such as batteries and supercapacitors due to its ionic conductivity.
  • Catalysis: Acts as a medium for catalytic reactions, enhancing reaction rates and selectivity.
  • Biochemical Research: Serves as a solvent in proteomics and other biochemical assays .

Studies on the interactions of 1-butyl-3-methylimidazolium tetrafluoroborate with other molecules have highlighted its ability to solvate ions effectively, which can enhance reaction kinetics in various chemical processes. Its interactions with biomolecules have been explored to assess its potential as a biocompatible solvent . Additionally, research indicates that this ionic liquid can influence the stability and activity of enzymes when used in enzymatic reactions.

Several ionic liquids share structural similarities with 1-butyl-3-methylimidazolium tetrafluoroborate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Ethyl-3-methylimidazolium tetrafluoroborateC₇H₁₄BF₄N₂Lower viscosity than 1-butyl-3-methylimidazolium
1-Octyl-3-methylimidazolium tetrafluoroborateC₁₀H₁₈BF₄N₂Higher hydrophobicity
1-Butyl-3-methylimidazolium hexafluorophosphateC₈H₁₅F₆N₂PDifferent anion leading to varied solvation properties

Uniqueness: The primary uniqueness of 1-butyl-3-methylimidazolium tetrafluoroborate lies in its balance between hydrophilicity and hydrophobicity, making it suitable for diverse applications ranging from organic synthesis to biochemical assays.

UNII

T2TVZ2306T

GHS Hazard Statements

Aggregated GHS information provided by 117 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (72.65%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (24.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (73.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

174501-65-6

Wikipedia

Butylmethylimidazolium tetrafluoroborate

Dates

Modify: 2023-08-15

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